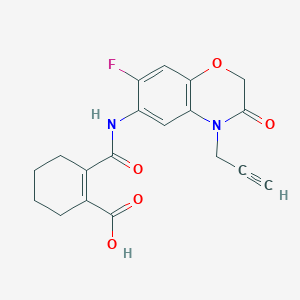

Flumioxazin-mono amide

Description

Conceptual Framework of Phthalimide (B116566) and Benzoxazine (B1645224) Chemistry in Agrochemicals

The chemical architecture of many modern agrochemicals, including flumioxazin (B1672886) and its derivatives, is built upon core structures like phthalimide and benzoxazine. Phthalimides are a class of cyclic imides that serve as versatile building blocks in organic synthesis and are found in various pharmaceuticals and agrochemicals. acs.org Their synthesis is traditionally achieved through the condensation of phthalic acid or its anhydride (B1165640) with an amine. acs.org

Benzoxazines are another important class of heterocyclic compounds. They are typically synthesized through Mannich-like condensation reactions involving phenols, primary amines, and formaldehyde. mdpi.commdpi.com A key feature of benzoxazine monomers is their ability to undergo ring-opening polymerization upon heating, forming highly crosslinked and thermally stable polybenzoxazines without the release of by-products. mdpi.commdpi.com The combination of these two chemical moieties, as seen in the structure of flumioxazin, contributes to the compound's herbicidal activity. Flumioxazin itself is classified as an N-phenylphthalimide herbicide. t3db.ca

Evolution of PPO-Inhibiting Herbicides: A Historical Research Perspective

Protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides, the class to which flumioxazin belongs, have a history dating back to the 1960s. The first commercialized PPO inhibitor was nitrofen, introduced in 1964. researchgate.net These herbicides act by blocking the PPO enzyme, which is crucial for the synthesis of chlorophyll (B73375) and heme in plants. t3db.cafrontiersin.org This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane damage and plant death. fao.orgpioneer.com

The initial wave of PPO inhibitors primarily consisted of diphenylethers. researchgate.netpioneer.com Over time, research led to the discovery of other chemical classes with the same mode of action, including the N-phenylphthalimides like flumioxazin. The use of PPO inhibitors saw a resurgence following the widespread evolution of weed resistance to other herbicide classes, such as glyphosate. frontiersin.orgcambridge.org This has sustained a high level of interest in discovering and developing new PPO-inhibiting herbicides. researchgate.net

Positioning of Flumioxazin-mono amide within the Metabolic and Degradation Pathways of Flumioxazin

Flumioxazin-mono amide emerges as a product of the breakdown of flumioxazin in various environments. The degradation of flumioxazin is a complex process influenced by factors such as hydrolysis, photolysis, and microbial action. wi.gov In aqueous solutions, flumioxazin's half-life is pH-dependent, ranging from several days at acidic pH to mere minutes in alkaline conditions. wi.govepa.gov

The primary metabolic and degradation pathways of flumioxazin involve the cleavage of its imide and amide linkages. fao.orgfao.org One of the key initial steps is the hydrolysis of the imide moiety, which leads to the formation of several metabolites. epa.gov Flumioxazin-mono amide is formed through the hydrolysis of one of the carbonyl groups in the phthalimide ring of the parent flumioxazin molecule.

Studies on the metabolism of flumioxazin in soil and water systems have identified several key degradates. In aerobic soil, flumioxazin degrades with a half-life of 12-18 days. fao.org In illuminated water-sediment systems, flumioxazin degrades very rapidly, with half-lives of 0.1-0.4 days. nih.gov The formation of Flumioxazin-mono amide is an indicator of this partial degradation process. vulcanchem.com Further degradation can lead to the formation of compounds like 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA). wi.govepa.govnoaa.gov

Interactive Data Table: Key Degradation Products of Flumioxazin

| Degradation Product | Formation Pathway | Environmental Matrix |

| Flumioxazin-mono amide | Hydrolysis of imide ring | Soil, Water |

| 482-HA | Hydrolysis | Aqueous solutions (pH 9) |

| APF | Cleavage of imide linkage | Aqueous solutions (pH 5 & 7), Soil |

| THPA | Cleavage of imide linkage | Aqueous solutions (pH 5 & 7), Soil |

| 1-OH-HPA | Hydration of THPA | Plants |

Significance of Research on Flumioxazin-mono amide as a Derivative or Metabolite

The study of Flumioxazin-mono amide is significant for several reasons. As a metabolite, its presence and concentration in soil and water provide valuable information about the environmental fate of the parent herbicide, flumioxazin. noaa.gov Understanding the formation and subsequent breakdown of this mono-amide is crucial for assessing the potential for leaching and persistence of flumioxazin residues in the environment. While flumioxazin itself has a low potential for leaching, some of its degradation products, like APF and THPA, are more mobile. epa.govnoaa.gov

Furthermore, Flumioxazin-mono amide serves as a reference standard in analytical chemistry for the impurity profiling of commercial flumioxazin formulations. vulcanchem.com Its characterization helps ensure the quality and purity of the active ingredient. Research into its properties also contributes to a broader understanding of the structure-activity relationships of PPO-inhibiting herbicides, which can inform the development of new, more effective, and environmentally benign agrochemicals.

Overview of Current Research Gaps and Future Directions Pertaining to Mono-amide Derivatives

While the primary degradation pathways of flumioxazin are relatively well-understood, there remain gaps in the research concerning its various metabolites, including Flumioxazin-mono amide. A significant area for future research is the comprehensive toxicological assessment of these degradation products. Although the toxicity of flumioxazin has been studied, the potential effects of its metabolites, such as Flumioxazin-mono amide, on non-target organisms are not as well-documented. wi.govnoaa.gov

Future research should also focus on the complete elucidation of the degradation cascade of Flumioxazin-mono amide itself. Investigating its ultimate fate in different environmental compartments will provide a more complete picture of the environmental impact of flumioxazin use. Additionally, exploring the potential herbicidal activity of Flumioxazin-mono amide and other related derivatives could open avenues for the development of new active ingredients with potentially different selectivity or environmental profiles. The synthesis and evaluation of other mono-amide derivatives of N-phenylphthalimide herbicides could also be a fruitful area of investigation, potentially leading to the discovery of novel agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O5/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPIXQGDMOWBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027416 | |

| Record name | 2-[(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Biological Target Interactions of Flumioxazin Mono Amide

Investigation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the foundational mechanism of action for flumioxazin (B1672886) and its derivatives. researchgate.net PPO catalyzes the oxidation of protoporphyrinogen IX (Protoporphyrinogen IX) to protoporphyrin IX (PPIX), a critical step in the tetrapyrrole biosynthesis pathway leading to chlorophylls (B1240455) and hemes. researchgate.net

Specific binding kinetics and thermodynamic data for Flumioxazin-mono amide with PPO enzymes are not extensively available in the public domain. However, research on the parent compound, flumioxazin, provides insight into the inhibitory activity.

Studies on flumioxazin have determined its inhibitory concentration (IC50) against PPO from various sources. For instance, the IC50 value for flumioxazin against corn PPO has been reported, demonstrating its potent inhibitory effect. researchgate.net A study on human liver mitochondrial PPO revealed an IC50 value for flumioxazin, as detailed in the table below. who.int The table also includes data for other metabolites of flumioxazin, although Flumioxazin-mono amide is not explicitly listed. who.int

Interactive Data Table: IC50 Values for PPO Inhibition by Flumioxazin and its Metabolites

| Compound | IC50 (µmol/L) for human liver mitochondrial PPO |

| Flumioxazin | 0.021 ± 0.0037 |

| 3-OH-flumioxazin | 0.104 ± 0.0194 |

| 4-OH-flumioxazin | 0.893 ± 0.4024 |

| APF | > 100 |

Source: Abe (2014) who.int

The data indicates that flumioxazin is a potent inhibitor of human PPO. who.int The inhibitory activity of its metabolites varies, suggesting that structural modifications impact the binding affinity to the enzyme. who.int It is plausible that Flumioxazin-mono amide also exhibits inhibitory activity against PPO, though specific kinetic and thermodynamic parameters are yet to be reported.

As of the current literature, there are no publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of the Flumioxazin-mono amide-PPO enzyme complex. Structural studies have been conducted on PPO enzymes from various organisms, and these have been instrumental in understanding the binding modes of different PPO inhibitors. researchgate.netresearchgate.net For instance, the crystal structure of mitochondrial PPO from tobacco has been used for molecular docking studies of phthalimide (B116566) derivatives, using flumioxazin as a lead compound. researchgate.netresearchgate.net The absence of a specific crystal structure for the Flumioxazin-mono amide complex means that our understanding of its precise binding orientation and interactions within the PPO active site remains theoretical and is extrapolated from studies on the parent compound and other similar inhibitors.

Computational modeling and molecular dynamics (MD) simulations have been employed to investigate the interaction between PPO inhibitors and the enzyme. For the parent compound, flumioxazin, three-dimensional molecular simulations have been used to explore species-specific differences in PPO inhibition. nih.gov These studies revealed that differences in the binding free energy of flumioxazin to rat and human PPO are responsible for the observed in vitro differences in inhibitory potency. nih.gov

Molecular docking studies with flumioxazin as a lead compound have helped in the design of new PPO inhibitors. researchgate.netresearchgate.net These simulations suggest that specific residues within the PPO active site, such as Phe-392, are crucial for the binding of these inhibitors through interactions like π-π stacking. researchgate.net While no specific computational studies focusing solely on Flumioxazin-mono amide are currently available, it is reasonable to infer that its binding mode would share similarities with flumioxazin, involving key interactions within the PPO active site.

Downstream Molecular and Biochemical Cascades Triggered by PPO Inhibition

The inhibition of PPO by compounds like flumioxazin and its derivatives sets off a cascade of biochemical events, leading to phytotoxicity in susceptible plants. t3db.ca

Inhibition of PPO leads to the accumulation of its substrate, Protoporphyrinogen IX. researchgate.net This accumulated Protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized to Protoporphyrin IX (PPIX) by non-enzymatic processes in the cytoplasm. researchgate.net PPIX is a potent photosensitizer. researchgate.net When exposed to light, it absorbs energy and transfers it to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂). researchgate.net This process is a form of photosensitization, where a molecule (PPIX) makes an organism sensitive to light. The accumulation of porphyrins, particularly PPIX, is a hallmark of PPO inhibitor action. t3db.ca Studies in chick embryo liver cells have shown that different chemicals can induce the accumulation of specific porphyrins, providing clues to their site of action in the heme biosynthetic pathway. cdnsciencepub.com

The generation of singlet oxygen by photosensitized PPIX is a primary mechanism of action for PPO-inhibiting herbicides. researchgate.net Singlet oxygen is a type of reactive oxygen species (ROS) that is highly destructive to cellular components. nih.gov It initiates a chain reaction of lipid peroxidation, where the polyunsaturated fatty acids in cell membranes are attacked and degraded. nih.gov This leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death. researchgate.nett3db.ca

The oxidative stress induced by flumioxazin has been observed in various organisms. In zebrafish embryos, flumioxazin exposure led to an increase in ROS production and apoptosis in the cardiac region, contributing to cardiotoxicity. nih.gov The antioxidant astaxanthin (B1665798) was able to reverse these effects, highlighting the central role of oxidative stress in the toxic mechanism. nih.gov The generation of ROS and subsequent oxidative damage to lipids, proteins, and DNA is a well-established consequence of exposure to PPO inhibitors. nih.gov

Impact on Photosynthesis and Chlorophyll (B73375) Biosynthesis in Plant Systems

Flumioxazin-mono amide, a primary metabolite of the herbicide flumioxazin, exerts its phytotoxic effects by directly interfering with a critical biochemical pathway essential for both photosynthesis and the synthesis of chlorophyll. The molecular target of Flumioxazin-mono amide is the enzyme protoporphyrinogen oxidase (PPO), which is located in the plastid envelope. This enzyme catalyzes the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX (Proto IX), a key step in the tetrapyrrole biosynthesis pathway that produces chlorophylls in plants and hemes in both plants and animals.

The inhibitory action of Flumioxazin-mono amide on PPO initiates a cascade of destructive cellular events. By blocking the PPO enzyme, the compound causes a massive accumulation of its substrate, Protoporphyrinogen IX, within the plastids. Due to this buildup, Protoporphyrinogen IX cannot be efficiently processed and subsequently leaks out of the plastids and into the cytoplasm.

Once in the cytoplasm and in the presence of molecular oxygen and light, Protoporphyrinogen IX acts as a potent photosensitizing agent. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive and cytotoxic singlet oxygen (¹O₂). This singlet oxygen, along with other reactive oxygen species (ROS), initiates a rapid process of lipid peroxidation. The primary targets of this oxidative attack are the unsaturated fatty acids within cellular membranes, including the plasma membrane and tonoplast.

This peroxidative damage leads to a catastrophic loss of membrane integrity, causing uncontrolled leakage of cellular electrolytes and the rapid desiccation of tissues. The destruction of the photosynthetic apparatus is a direct consequence of this membrane degradation. Chlorophyll molecules are bleached and degraded, and the thylakoid membranes within the chloroplasts are destroyed, leading to a complete cessation of photosynthetic activity. The visible symptoms in susceptible plants—rapid bleaching, water-soaked lesions, and necrosis—are a direct manifestation of this light-dependent membrane destruction, which is fundamentally rooted in the disruption of the chlorophyll biosynthesis pathway.

Research findings have quantified these effects, demonstrating a clear correlation between exposure to PPO inhibitors like Flumioxazin-mono amide and the degradation of photosynthetic systems.

Table 1: Effects of PPO Inhibition on Plant Physiological Parameters

This table summarizes typical research findings on the physiological impact following the inhibition of the PPO enzyme by compounds like Flumioxazin-mono amide in susceptible plant species under light conditions.

| Parameter Measured | Observation after Inhibition | Underlying Mechanism |

| Protoporphyrinogen IX (Proto IX) Concentration | Significant increase (e.g., >50-fold) | Blockade of the PPO enzyme prevents conversion of Proto IX to Protoporphyrin IX. |

| Total Chlorophyll Content (Chl a + Chl b) | Rapid decrease | Oxidative degradation of chlorophyll molecules and destruction of chloroplasts by ROS. |

| Photosystem II (PSII) Efficiency (Fv/Fm) | Sharp decline | Damage to thylakoid membranes and the D1 protein, disrupting the electron transport chain. |

| Cellular Electrolyte Leakage | Marked increase | Peroxidation of plasma and vacuolar membranes, leading to loss of membrane integrity. |

| Malondialdehyde (MDA) Content | Substantial increase | MDA is a key biomarker for lipid peroxidation, indicating widespread membrane damage by ROS. |

Comparative Mechanistic Analysis with Parent Flumioxazin and Other PPO Inhibitors

While Flumioxazin-mono amide is a metabolite, its mechanism of action is intrinsically linked to its parent compound, flumioxazin, and shares a common target with a broad class of PPO-inhibiting herbicides. However, subtle structural and kinetic differences distinguish its activity.

Comparison with Parent Flumioxazin:

Flumioxazin-mono amide is formed through the hydrolytic cleavage of one of the carbonyl-nitrogen bonds in the imide ring of flumioxazin. Both the parent compound and this metabolite are inhibitors of the PPO enzyme. Their fundamental mechanism is identical: they bind to the PPO active site, cause the accumulation of Protoporphyrinogen IX, and trigger light-dependent peroxidative damage.

Comparison with Other PPO Inhibitors:

Flumioxazin and its metabolite belong to the N-phenylphthalimide chemical class of PPO inhibitors. This class can be compared to other PPO-inhibiting herbicides, such as the diphenyl ethers (e.g., acifluorfen) and the triazolinones (e.g., sulfentrazone).

Shared Mechanism: All these compounds, regardless of their chemical class, share the same primary mechanism of action. They all inhibit PPO, leading to the same downstream cascade of Proto IX accumulation and ROS-mediated membrane destruction. This results in phenotypically similar symptoms across susceptible species: rapid, light-dependent necrosis.

Structural and Binding Differences: The key difference is in their chemical structures, which dictates how they fit into the PPO active site. Diphenyl ethers, N-phenylphthalimides, and triazolinones are structurally distinct and are thought to occupy the PPO active site in slightly different orientations, interacting with different sets of amino acid residues. This can influence the inhibitor's potency, its spectrum of weed control, and the potential for target-site resistance. For example, a mutation in the PPO gene that confers resistance to a triazolinone may not necessarily confer the same level of resistance to an N-phenylphthalimide like flumioxazin or its mono-amide metabolite.

Metabolic Fate: The metabolic pathways also differ. Flumioxazin is metabolized to Flumioxazin-mono amide, which retains PPO-inhibiting activity. In contrast, the metabolism of a compound like sulfentrazone (B1681188) proceeds through different hydroxylation and conjugation pathways, producing metabolites with varying levels of phytotoxicity. This comparative metabolic profile is critical for understanding the persistence and residual activity of different PPO inhibitors in the environment.

Table 2: Mechanistic Comparison of Flumioxazin-mono amide with Related PPO Inhibitors

| Feature | Flumioxazin (Parent) | Flumioxazin-mono amide (Metabolite) | Sulfentrazone (Triazolinone Class) |

| Chemical Class | N-phenylphthalimide | Carboxamide (derived from N-phenylphthalimide) | Triazolinone |

| Primary Target | Protoporphyrinogen Oxidase (PPO) | Protoporphyrinogen Oxidase (PPO) | Protoporphyrinogen Oxidase (PPO) |

| Key Accumulated Intermediate | Protoporphyrinogen IX | Protoporphyrinogen IX | Protoporphyrinogen IX |

| Ultimate Toxic Agent | Reactive Oxygen Species (¹O₂) | Reactive Oxygen Species (¹O₂) | Reactive Oxygen Species (¹O₂) |

| Relative Potency | High (lower I₅₀ value) | Moderate (typically higher I₅₀ than parent) | High (potency varies by species) |

| Key Structural Feature | Cyclic imide ring | Open-chain amide structure | Triazolinone ring |

Biological Activity and Phytotoxicological Investigations of Flumioxazin Mono Amide

Differential Herbicidal Efficacy and Selectivity Profiles Across Plant Species

The effectiveness and selectivity of flumioxazin (B1672886), and by extension its metabolites like flumioxazin-mono amide, vary significantly among different plant species. This differential response is a key aspect of its utility in targeted weed management.

Greenhouse and controlled environment studies have demonstrated the potent activity of flumioxazin against a wide array of broadleaf weeds. Research has shown that flumioxazin can effectively control numerous broadleaf species, including common ragweed (Ambrosia artemisiifolia), various morning glory species (Ipomoea spp.), and pigweed species (Amaranthus spp.). researchgate.netresearchgate.net For instance, in greenhouse trials, flumioxazin provided excellent control of several broadleaf weeds, with biomass reduction exceeding 90% in some cases. researchgate.netnih.gov

The efficacy against grasses can be more variable. While flumioxazin has demonstrated control of certain annual grasses like foxtail species (Setaria sp.) and large crabgrass (Digitaria sanguinalis), its effectiveness on other grass species may be less pronounced. researchgate.netuga.edu Tank-mixing flumioxazin with other herbicides is a common practice to broaden the spectrum of controlled grass species. researchgate.net

Interactive Data Table: Efficacy of Flumioxazin on Various Weed Species in Greenhouse Studies

| Weed Species | Type | Efficacy Level | Reference |

| Common Ragweed (Ambrosia artemisiifolia) | Broadleaf | High (up to 92% control) | researchgate.net |

| Common Lambsquarters (Chenopodium album) | Broadleaf | High (≥90% control) | researchgate.net |

| Pitted Morningglory (Ipomoea lacunosa) | Broadleaf | High (≥90% control) | researchgate.net |

| Redroot Pigweed (Amaranthus retroflexus) | Broadleaf | High (≥90% control) | researchgate.net |

| Velvetleaf (Abutilon theophrasti) | Broadleaf | High (≥90% control) | researchgate.net |

| Itchgrass (Rottboellia cochinchinensis) | Grass | Variable | nih.gov |

| Signalgrass (Urochloa decumbens) | Grass | Variable | nih.gov |

| Crabgrass (Digitaria horizontalis) | Grass | Variable | nih.gov |

| Foxtail species (Setaria sp.) | Grass | Good (78% control) | researchgate.net |

| Goosegrass (Eleusine indica) | Grass | Low (<60% control) | researchgate.net |

The activity of flumioxazin and its metabolites is significantly influenced by environmental factors.

pH: The stability of flumioxazin is highly pH-dependent. It undergoes rapid hydrolysis as the pH increases. For example, the half-life of flumioxazin in water can decrease from 39 hours at a pH of 6.1 to just 1.7 hours at a pH above 8.5. researchgate.netresearchgate.net This rapid degradation in alkaline conditions can reduce its efficacy, particularly in aquatic environments. researchgate.net

Soil Type: The behavior of flumioxazin in soil is affected by its composition. Factors such as organic matter content, soil moisture, and microbial activity influence its degradation rate. researchgate.net The half-life of flumioxazin in soil can range from approximately 5 to 19 days. mass.gov Its major degradates, including APF and THPA, are expected to be more mobile in the soil than the parent compound. epa.gov

Light: As a light-dependent peroxidizing herbicide, the phytotoxic action of flumioxazin is initiated upon exposure to sunlight. t3db.caepa.gov In the absence of light, the accumulation of protoporphyrin IX does not lead to the production of reactive oxygen species that cause cellular damage. nih.gov Studies have shown that the time required to achieve a 50% reduction in photosynthesis in treated plants is significantly shorter in high-light conditions compared to low-light conditions. researchgate.net Flumioxazin also undergoes rapid photodegradation in water and on soil surfaces. epa.gov

Molecular Basis of Herbicide Resistance and Cross-Resistance

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. Resistance to PPO inhibitors like flumioxazin can occur through two primary mechanisms.

Target-site resistance (TSR) arises from genetic mutations in the gene encoding the target enzyme, in this case, protoporphyrinogen (B1215707) oxidase (PPO). nih.gov These mutations alter the enzyme's structure, reducing its affinity for the herbicide while maintaining its biological function. mdpi.com For PPO inhibitors, several mutations in the PPO gene have been identified that confer resistance. A notable example is a codon deletion at position 210 in the PPO gene, leading to the loss of a glycine (B1666218) residue, which has been linked to resistance. researchgate.net Another identified mutation is a Gly-399-Ala substitution. mdpi.com

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov This is often a more complex, multigenic trait. frontiersin.org A primary NTSR mechanism is enhanced herbicide metabolism, where resistant plants can more rapidly detoxify the herbicide. nih.govfrontiersin.org This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). frontiersin.orghracglobal.com Enhanced metabolism can lead to cross-resistance, where a weed population becomes resistant to multiple herbicides with different modes of action. hracglobal.comcroplife.org.au For instance, black-grass (Alopecurus myosuroides) populations with NTSR have shown an increased ability to detoxify herbicides through both CYP and GST pathways. frontiersin.org

Impact on Non-Target Aquatic and Terrestrial Plant Species: Ecophysiological Studies

While effective for weed control, flumioxazin can also impact non-target plant species.

Aquatic Plants: Flumioxazin is used to control invasive aquatic weeds like hydrilla (Hydrilla verticillata) and water lettuce (Pistia stratiotes). t3db.caresearchgate.net However, its efficacy and impact on non-target aquatic plants can vary. Studies have shown differential selectivity among floating and emergent aquatic species. For example, while highly effective against water lettuce, flumioxazin shows limited control of waterhyacinth (Eichhornia crassipes). researchgate.net Among non-target emergent species, some, like sagittaria (Sagittaria lancifolia), have shown greater sensitivity to subsurface applications than others. researchgate.net The rapid degradation of flumioxazin in high pH water can limit its impact but also its persistence in aquatic ecosystems. researchgate.net Risk assessments indicate that the application of flumioxazin can pose a risk to non-target aquatic plants. mass.govpublications.gc.ca

Terrestrial Plants: Off-target movement of flumioxazin through spray drift can pose a risk to non-target terrestrial plants. publications.gc.ca The sensitivity of terrestrial plants varies, with dicots generally being more at risk than monocots. epa.gov Environmental risk assessments have concluded that the use of flumioxazin may pose risks to non-target terrestrial plants, necessitating mitigation measures such as spray buffer zones. publications.gc.ca

Interaction with Soil Microbiota and Rhizosphere Dynamics in Research Settings

Following a comprehensive review of available scientific literature, no specific research studies or data detailing the direct interactions of Flumioxazin-mono amide with soil microbiota or its effects on rhizosphere dynamics were identified.

Flumioxazin-mono amide is documented as a derivative and impurity of the herbicide flumioxazin, formed through the hydrolysis of an ester group. vulcanchem.comsriramchem.com However, research into the environmental fate and ecological impact has concentrated almost exclusively on the parent compound, flumioxazin.

Studies on flumioxazin indicate that it is subject to microbial degradation in the soil, which is a primary factor in its environmental persistence. cambridge.orgnih.gov Research has examined flumioxazin's impact on various aspects of the soil microbial community, including:

Soil Respiration and Nitrogen Turnover: In one study, flumioxazin was found to have a temporary effect on nitrate (B79036) concentrations, which recovered within 28 days, while soil respiration remained largely unaffected. apvma.gov.au

Microbial Degradation: The breakdown of flumioxazin in soil is significantly influenced by microbial activity. cambridge.orgnih.gov In heat-treated soils with reduced microbial populations, the degradation of flumioxazin was substantially slower. nih.gov

Major Metabolites: The primary degradation products of flumioxazin identified in environmental studies are compounds referred to as APF and THPA. fao.orgepa.gov

Despite the research into the parent compound, specific investigations into the biological activity of Flumioxazin-mono amide within the soil environment, including its effects on microbial populations, community structure, or key ecological processes like nutrient cycling, are not available in the public domain. Consequently, no data tables or detailed research findings on this specific compound's phytotoxicological interactions with soil microbiota can be provided.

Environmental Fate, Transport, and Degradation Pathways of Flumioxazin Mono Amide

Hydrolytic Degradation Kinetics and pH Dependence

The stability of Flumioxazin-mono amide in aqueous environments is significantly influenced by pH. Hydrolysis, a chemical reaction involving water, is a primary degradation pathway for this compound. The rate of this breakdown is not constant and varies considerably with the acidity or alkalinity of the water.

Identification and Characterization of Hydrolysis Products

The hydrolysis of Flumioxazin-mono amide results from the cleavage of its ester functional group. This process leads to the formation of an acetamide (B32628) moiety. Two primary forms of the resulting product have been documented: the free acid and its ammonium (B1175870) salt.

Photolytic Degradation Pathways in Aqueous and Soil Environments

Sunlight can also play a role in the degradation of Flumioxazin-mono amide. Photolysis, or light-induced breakdown, can occur both in water and on soil surfaces. The presence of Flumioxazin-mono amide in soil indicates a partial degradation of the parent compound, flumioxazin (B1672886), which has a reported half-life of 12.5 days in soil. vulcanchem.com

Influence of Light Spectrum and Intensity on Degradation

The efficiency of photolytic degradation is dependent on the spectrum and intensity of the available light. Specific wavelengths of light are more effective at breaking the chemical bonds within the Flumioxazin-mono amide molecule. Therefore, factors such as time of day, season, and water clarity can influence the rate of its photolytic breakdown.

Microbial Metabolism and Biotransformation in Soil and Water Systems

Isolation and Characterization of Microbial Degraders

Specific species of bacteria and fungi are capable of utilizing Flumioxazin-mono amide as a source of carbon and energy. The isolation and study of these microorganisms are essential for understanding the biological mechanisms that contribute to the compound's removal from the environment.

Enzymatic Pathways Involved in Biotransformation

The breakdown of Flumioxazin-mono amide by microorganisms is facilitated by specific enzymes. These biological catalysts target particular chemical bonds within the molecule, initiating a series of reactions that ultimately transform the compound into simpler, less complex substances. Controlled enzymatic conditions can also be used to synthesize Flumioxazin-mono amide through the hydrolysis of flumioxazin. vulcanchem.com

Adsorption, Desorption, and Leaching Dynamics in Diverse Soil Matrices

Flumioxazin-mono amide is a metabolite formed through the hydrolysis of its parent compound, flumioxazin. vulcanchem.com Its environmental mobility and fate are intrinsically linked to the behavior of flumioxazin and its other degradation products in soil.

Research indicates that the adsorption of the parent compound, flumioxazin, is strongly influenced by soil properties. Specifically, soil organic matter (OM) and cation exchange capacity (CEC) are the primary factors governing its sorption, with studies showing a high positive correlation. nih.govresearchgate.net One study involving seven different agricultural soils found that the Freundlich distribution coefficient (Kƒ) values for flumioxazin ranged from 0.4 to 8.8, and the adsorption was most highly correlated with the soil's organic matter content. nih.gov Another investigation in four types of Chinese soil confirmed a strong positive correlation between flumioxazin adsorption and both CEC and OM content, with correlation coefficients greater than 0.83. researchgate.net

While flumioxazin itself is considered to have moderate mobility and a low potential to leach, its degradates, including the category to which Flumioxazin-mono amide (often referred to as degradate 482-HA) belongs, are expected to be significantly more mobile. mass.govepa.gov The U.S. Environmental Protection Agency (EPA) notes that the major degradates 482-HA, aminopropargylflumioxazin (APF), and tetrahydrophthalic acid (THPA) are very mobile. epa.gov This increased mobility suggests a lower adsorption to soil particles and a higher potential for leaching compared to the parent compound. mass.govepa.gov

Desorption studies on flumioxazin have shown varied results depending on the soil matrix. In one study, desorption from soil showed no hysteresis, implying that the compound can become readily available in the soil solution as the soil water content increases. nih.gov However, another study observed both negative and positive desorption hysteresis effects across different soil types, suggesting that the release of the compound can be influenced by specific soil constitutions. researchgate.net Given that degradates like Flumioxazin-mono amide are more mobile, they are expected to desorb readily from soil particles, contributing to their leaching potential.

Leaching studies reinforce this distinction between the parent compound and its metabolites. Experiments using soil columns have demonstrated that flumioxazin exhibits very little leaching, typically remaining within the top 5-10 cm of the soil surface. weedcontroljournal.orgawsjournal.org In contrast, the high mobility of its degradates, such as APF and THPA, signifies a high potential to leach into groundwater. epa.govepa.gov Although specific leaching data for Flumioxazin-mono amide (482-HA) is limited, its chemical structure suggests it is also very mobile and may contaminate groundwater. epa.gov

Table 1: Adsorption Coefficients for Flumioxazin in Various U.S. Soils This table presents data for the parent compound, flumioxazin, as direct adsorption data for Flumioxazin-mono amide is not available. The data illustrates the influence of soil properties on adsorption.

Volatilization Potential and Atmospheric Distribution Research

The potential for a chemical to volatilize from soil or water surfaces and enter the atmosphere is a key component of its environmental fate. For the parent compound, flumioxazin, research indicates a low volatilization potential. researchgate.net Its vapor pressure is low (2.41×10⁻⁶ mm Hg at 22°C), and its Henry's law constant also suggests that volatilization from water and wet surfaces is slow. mass.govresearchgate.net

Currently, there is a lack of specific research focusing directly on the volatilization potential and atmospheric distribution of Flumioxazin-mono amide. However, as a hydrolysis product, its structural properties would differ from the parent compound. Generally, the transformation of a parent pesticide into its metabolites can alter its physicochemical properties, including volatility. Without dedicated studies, the atmospheric behavior of Flumioxazin-mono amide remains an area requiring further investigation.

Persistence and Bioavailability of Flumioxazin-mono amide and its Metabolites in Environmental Compartments

The parent compound, flumioxazin, degrades rapidly in the environment through hydrolysis, photolysis, and microbial metabolism. mass.govepa.gov The half-life of flumioxazin in soil is relatively short, with reported aerobic soil metabolism half-lives averaging between 11.9 and 17.5 days. epa.gov Hydrolysis is particularly rapid, especially in alkaline conditions, with a half-life of just 0.01 days at pH 9. epa.gov This rapid degradation of the parent compound leads to the formation of several metabolites, including Flumioxazin-mono amide (482-HA), APF, and THPA. epa.gov

While the parent compound is not persistent, two of its major degradates, APF and THPA, appear to be highly persistent in the environment. epa.gov Information on the specific persistence of Flumioxazin-mono amide (482-HA) is less defined, but as a major metabolite, its presence indicates the degradation of flumioxazin. vulcanchem.com The addition of biochar to soil has been shown to slow the degradation of flumioxazin, increasing its half-life from a range of 11.1–20.8 days to 15.4–30.7 days, which would consequently affect the rate of metabolite formation. researchgate.net

Bioavailability, or the extent to which a chemical can be taken up by organisms, is closely related to its persistence and mobility. For the parent compound, flumioxazin, the potential for bioaccumulation in fish is considered low. epa.gov However, its degradates, including Flumioxazin-mono amide, are more mobile and persistent, which could increase their bioavailability in aquatic systems. epa.gov The high mobility of these degradates suggests they can move readily within the soil profile and potentially reach surface and groundwater, where they could be available for uptake by aquatic organisms. epa.govepa.gov The ready desorption of flumioxazin from soil with increasing water content also suggests that it and its subsequent degradates can become bioavailable in the soil solution. nih.gov

Table 2: Environmental Half-Life of Flumioxazin This table shows the degradation speed of the parent compound, which dictates the formation rate of metabolites like Flumioxazin-mono amide.

Advanced Analytical Methodologies for Research on Flumioxazin Mono Amide

Chromatographic Techniques for Quantitative Analysis

Quantitative analysis of Flumioxazin-mono amide, a metabolite formed by the opening of the imide ring of the parent compound Flumioxazin (B1672886), leverages high-sensitivity chromatographic methods. researchgate.net These techniques are crucial for determining the presence and concentration of the compound in various environmental and biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary tool for the detection and quantification of Flumioxazin metabolites. Research into the degradation of Flumioxazin has successfully employed HPLC-MS/MS to identify and quantify its hydrolysis products. acs.orgresearchgate.netnih.gov The hydrolysis of Flumioxazin, particularly in alkaline conditions (pH 9), leads to the formation of Flumioxazin-mono amide, also known as 482-HA. fao.org

Methodologies developed for the parent compound and its other degradates, such as THPA (3,4,5,6-tetrahydrophthalic acid) and APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one), provide a framework for the analysis of the mono-amide. epa.govnoaa.gov These methods typically involve extraction from a sample matrix, followed by cleanup using solid-phase extraction (SPE) cartridges (e.g., C18) and subsequent analysis by LC/MS-MS. epa.gov The analysis is often performed in positive ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. envirobiotechjournals.com For instance, a study on Flumioxazin persistence utilized an LC-MS/MS method with a C18 reverse-phase column and a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetic acid in water and methanol. envirobiotechjournals.com

Table 1: Illustrative HPLC-MS/MS Parameters for Flumioxazin Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed phase C18 | envirobiotechjournals.com |

| Mobile Phase | A: Water with 5 mM ammonium acetate & 0.1% acetic acid B: Methanol with 5 mM ammonium acetate & 0.1% acetic acid | envirobiotechjournals.com |

| Detection Mode | Positive Electrospray Ionization (ESI+) | envirobiotechjournals.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | envirobiotechjournals.com |

| MS/MS Fragments | [M+H]⁺ at m/z 372.112 | vulcanchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography with tandem mass spectrometry (GC-MS/MS) is another powerful technique employed for the analysis of Flumioxazin and its related compounds. While the parent compound, Flumioxazin, is commonly analyzed by GC/MS, its more polar metabolites like Flumioxazin-mono amide are typically more amenable to LC-MS/MS analysis. epa.govnih.gov However, derivatization procedures can be employed to increase the volatility of polar metabolites, making them suitable for GC-MS/MS analysis.

Analytical methods have been developed for determining Flumioxazin residues in various foods and environmental samples using GC-MS. nih.gov These methods often involve extraction with solvents like acetonitrile (B52724) or ethyl acetate, cleanup via solid-phase extraction, and analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov For Flumioxazin, a calculated limit of detection of 9 ng/mL has been achieved using capillary gas chromatography with mass selective detection. researchgate.net Similar approaches can be adapted for the mono-amide derivative, potentially achieving detection limits as low as 0.01 mg/kg in food samples. nih.gov

Table 2: General GC-MS/MS Parameters for Flumioxazin and Metabolite Residue Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Selective Detector | regulations.gov |

| Column | RTx-200, 30 m x 0.25 mm | regulations.gov |

| Extraction Solvent | Acetonitrile or Ethyl Acetate | nih.gov |

| Cleanup | NH2-Solid Phase Extraction (SPE) column | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Limit of Detection (LOD) | 0.01 mg/kg (in food matrices) | nih.gov |

Development of Ultra-Sensitive Detection Methods

The development of ultra-sensitive detection methods is driven by the need to monitor low-level residues of pesticides and their metabolites in the environment and food chain. For Flumioxazin and its derivatives, this involves optimizing every step of the analytical process, from sample extraction and cleanup to instrumental analysis. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for sample preparation, offering a cost-effective and time-efficient approach. envirobiotechjournals.com The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography can further enhance sensitivity and selectivity, allowing for the detection of trace amounts of Flumioxazin-mono amide and other related compounds. researchgate.netresearchgate.net The goal of these developments is to achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.netepa.gov

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural confirmation of metabolites like Flumioxazin-mono amide. These methods provide detailed information about the molecular structure, which is critical for identifying unknown degradation products formed in environmental or biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of Flumioxazin degradation studies, various modes of NMR have been used to confirm the chemical structures of its major degradates. acs.orgresearchgate.netnih.gov The formation of Flumioxazin-mono amide via the hydrolysis of the cyclic imide ring results in significant changes in the chemical environment of the protons and carbons near the reaction site, which can be observed in the NMR spectrum.

For Flumioxazin-mono amide, characteristic signals in the ¹H NMR spectrum are expected to include aromatic protons typically observed in the δ 7.2–7.5 ppm range, a signal for the propargyl CH₂ group around δ 4.3 ppm, and signals for the cyclohexene (B86901) protons at approximately δ 2.5 ppm. vulcanchem.com The identification of metabolites often involves detailed analysis of one- and two-dimensional NMR spectra to definitively assign the structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization. IR spectroscopy is particularly useful for identifying functional groups. The hydrolysis of the imide ring in Flumioxazin to form the mono-amide would result in the disappearance of characteristic imide carbonyl stretches and the appearance of amide and carboxylic acid absorptions in the IR spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The parent compound, Flumioxazin, has a reported absorption maximum at approximately 220 nm. epa.gov The structural changes occurring during the transformation to Flumioxazin-mono amide would likely alter the chromophore and thus shift the absorption maximum. The UV-visible absorption spectra of Flumioxazin degradation products have been used as part of their characterization. acs.org

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices (excluding human)

The accurate quantification of Flumioxazin-mono amide in diverse and complex matrices such as soil, water, sediment, and non-human biological tissues necessitates robust and efficient sample preparation and extraction protocols. These procedures are critical for isolating the target analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with the chosen analytical instrumentation. The methodologies employed often draw from established protocols for the parent compound, flumioxazin, and its other metabolites, with modifications to account for the specific physicochemical properties of the mono amide derivative.

For soil and sediment samples, the primary challenge lies in the effective extraction of Flumioxazin-mono amide from a solid matrix that can vary widely in composition, including organic matter content, clay particles, and mineralogy. A widely adopted approach involves solid-liquid extraction (SLE) using polar organic solvents. For instance, a common method for flumioxazin and its degradates in soil involves extraction with a mixture of acetone (B3395972) and 0.1 N hydrochloric acid (HCl) or acetonitrile and 1% HCl. fao.orgepa.gov The acidic conditions aid in the desorption of the analyte from soil particles. Following extraction, a liquid-liquid partitioning step, for example with dichloromethane, may be used to transfer the analyte into an organic phase, which is then concentrated. epa.gov

Subsequent cleanup is crucial to remove co-extracted matrix components that can interfere with analysis. Solid-phase extraction (SPE) is a frequently utilized technique for this purpose. C18 cartridges are effective for cleaning up extracts containing flumioxazin and its more polar metabolites. fao.org The extract is loaded onto the conditioned cartridge, interfering compounds are washed away with a weaker solvent, and the target analyte is then eluted with a stronger solvent, such as methanol. Florisil, a magnesium silicate (B1173343) adsorbent, has also been employed in column chromatography for the cleanup of flumioxazin extracts. epa.gov

In the case of aqueous samples like surface water or groundwater, the low expected concentrations of Flumioxazin-mono amide typically require a pre-concentration step. Solid-phase extraction is the method of choice for this application. Large volumes of water are passed through an SPE cartridge (e.g., C18), which retains the analyte. The cartridge is then eluted with a small volume of an organic solvent, effectively concentrating the analyte.

For non-human biological matrices, such as fish tissue, the complexity increases due to the high content of lipids and proteins. nih.gov Extraction methods must efficiently separate the analyte from these interfering macromolecules. A common approach involves homogenization of the tissue followed by extraction with a polar solvent like acetonitrile, which also serves to precipitate proteins. nih.gov A subsequent defatting step is often necessary, which can be achieved by liquid-liquid partitioning with a nonpolar solvent like hexane. nih.gov The resulting extract can then be further purified using SPE, similar to the procedures for environmental samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach involving solvent extraction, salting-out, and dispersive SPE, has also been adapted for the analysis of pesticide residues in various biological samples and could be applicable to Flumioxazin-mono amide. nih.gov

The selection of the appropriate sample preparation and extraction technique is contingent on the specific matrix, the concentration of the analyte, and the analytical method to be used for detection.

Table 1: Overview of Sample Preparation and Extraction Techniques for Flumioxazin-mono amide in Environmental and Biological Matrices

| Matrix | Extraction Technique | Cleanup Method | Key Considerations |

| Soil/Sediment | Solid-Liquid Extraction (SLE) with acidified organic solvents (e.g., acetone/HCl, acetonitrile/HCl) | Solid-Phase Extraction (SPE) with C18 or Florisil cartridges; Liquid-liquid partitioning | Acidification is crucial for efficient desorption from soil particles. The choice of adsorbent for SPE depends on the polarity of interfering compounds. |

| Water | Solid-Phase Extraction (SPE) | Not always necessary after SPE, but a solvent exchange step may be required. | A large volume of water is typically needed for pre-concentration to achieve the desired detection limits. |

| Non-human Biological Tissues (e.g., fish) | Homogenization followed by solvent extraction (e.g., acetonitrile) | Liquid-liquid partitioning with a nonpolar solvent (e.g., hexane) for defatting; Dispersive SPE (d-SPE) as in QuEChERS; SPE with C18 cartridges | Efficient removal of lipids and proteins is critical to prevent matrix effects in the analytical instrument. |

Development of Biosensors and Chemo-sensors for Research Applications

The development of biosensors and chemosensors for the detection of Flumioxazin-mono amide represents a promising area of research aimed at providing rapid, sensitive, and potentially field-portable analytical tools. While specific sensors for this compound are not yet established, the principles underlying various sensor technologies can be adapted to target its unique chemical structure.

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. For Flumioxazin-mono amide, several biosensor formats could be explored.

Enzyme-Inhibition Biosensors : This type of biosensor is based on the principle that the target analyte inhibits the activity of a specific enzyme. nih.govnih.gov The parent compound, flumioxazin, is known to inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Research could be directed towards investigating whether Flumioxazin-mono amide also inhibits PPO or other enzymes. If so, an amperometric or potentiometric biosensor could be developed by immobilizing the enzyme on an electrode surface. A decrease in the enzyme's catalytic activity in the presence of the analyte would result in a measurable change in the electrochemical signal.

Immunosensors : These sensors utilize the highly specific binding between an antibody and its antigen. nih.gov The development of an immunosensor for Flumioxazin-mono amide would first require the synthesis of a suitable antigen (by conjugating the analyte to a carrier protein) and the subsequent production of monoclonal or polyclonal antibodies that specifically recognize the Flumioxazin-mono amide molecule. These antibodies could then be immobilized on a transducer surface (e.g., an electrode, optical fiber, or quartz crystal microbalance) to create a sensor capable of highly selective detection.

Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.comresearchgate.netresearchgate.net The synthesis of a MIP for Flumioxazin-mono amide would involve polymerizing functional monomers and a cross-linker in the presence of the analyte, which acts as a template. mdpi.comresearchgate.netresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the analyte. These MIPs could then be integrated with various transducers to create robust and selective sensors.

Chemosensors , on the other hand, rely on a chemical reaction or interaction between the analyte and a sensing material to produce a detectable signal, often a change in color or fluorescence.

Colorimetric Sensors : The development of a colorimetric sensor for Flumioxazin-mono amide could be based on a chemical reaction that produces a colored product. mdpi.com Given the presence of the aromatic rings and the amide group, it might be possible to design a reagent that undergoes a specific color-changing reaction upon interaction with these functional groups. For instance, certain chromogenic reagents are known to react with aromatic amines or amides under specific conditions. rsc.org Research in this area would focus on identifying a selective chemical reaction and optimizing the conditions for a sensitive and reliable colorimetric assay.

The advancement of these sensor technologies for Flumioxazin-mono amide would offer significant advantages over traditional chromatographic methods, including reduced analysis time, lower cost, and the potential for on-site monitoring in environmental and agricultural research.

Table 2: Potential Biosensor and Chemosensor Strategies for Flumioxazin-mono amide Detection

| Sensor Type | Recognition Element | Transduction Principle | Potential Advantages | Research Focus |

| Enzyme-Inhibition Biosensor | Protoporphyrinogen Oxidase (PPO) or other sensitive enzymes | Electrochemical (amperometric, potentiometric) | Rapid screening based on bioactivity | Investigating the inhibitory effects of Flumioxazin-mono amide on various enzymes. |

| Immunosensor | Monoclonal or polyclonal antibodies | Electrochemical, optical, piezoelectric | High specificity and sensitivity | Production and characterization of antibodies specific to Flumioxazin-mono amide. |

| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic polymer with custom recognition sites | Electrochemical, optical, mass-based | High robustness, stability, and cost-effectiveness | Synthesis and optimization of MIPs with high affinity and selectivity for the analyte. |

| Colorimetric Chemosensor | Chromogenic reagent | Optical (color change) | Simplicity, low cost, potential for visual detection | Designing a chemical reaction that produces a distinct color change in the presence of Flumioxazin-mono amide. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Flumioxazin Mono Amide Analogues

Systematic Structural Modifications and Their Impact on PPO Inhibition

Systematic modifications of the flumioxazin (B1672886) scaffold have provided significant insights into the structural requirements for potent PPO inhibition. Flumioxazin is an N-phenyl-tetrahydrophthalimide type PPO inhibitor, and its structure consists of two main parts: the N-substituted phenyl group and the tetrahydrophthalimide group. nih.govmdpi.com Research has focused on altering both of these regions to understand their role in binding to the PPO enzyme.

Modifications on the Phenyl Ring: The substitution pattern on the N-phenyl ring is critical for activity. Studies on related N-phenyl phthalimides have shown that introducing different substituents can dramatically alter herbicidal efficacy. For instance, in a series of diphenyl ether derivatives containing a tetrahydrophthalimide structure, compounds with methyl groups on the phenoxy ring (specifically at the 3,5-positions) exhibited significantly higher PPO inhibitory activity than flumioxazin itself. cambridge.org One such analogue, J6.3, showed an IC50 value of 4.7 nM against maize PPO, which was approximately 33 times more potent than flumioxazin (IC50 = 157.1 nM). cambridge.org This highlights the sensitivity of the PPO active site to the electronic and steric properties of the substituents on the phenyl ring.

Modifications on the Imide Moiety: The tetrahydrophthalimide part of the molecule is also a key area for modification. Opening of the imide ring to form a mono-amide, a potential metabolic product of flumioxazin, generally leads to a significant decrease in activity. This is because the cyclic imide structure is crucial for fitting into the active site of the PPO enzyme. nih.gov However, other modifications, such as introducing different functional groups to the tetrahydrophthalimide ring, are an active area of research. For example, the introduction of oxadiazole or thiadiazole moieties to the tetrahydrophthalimide structure has led to the discovery of new potent PPO inhibitors. acs.org

Impact of Hydroxylation: Metabolic studies have shown that hydroxylation of flumioxazin leads to metabolites with significantly reduced PPO inhibitory activity. For example, 4-OH flumioxazin is 14 times weaker, and 3-OH flumioxazin is 150 times weaker than the parent compound. This underscores the importance of the unaltered core structure for high affinity with the PPO enzyme.

Table 1: Impact of Structural Modifications on PPO Inhibition Activity

| Compound | Modification from Flumioxazin | Target PPO | IC50 (nM) | Relative Potency vs. Flumioxazin |

|---|---|---|---|---|

| Flumioxazin | Reference | Maize | 157.1 | 1.0 |

| J6.3 | Diphenyl ether with 3,5-dimethylphenoxy group | Maize | 4.7 | ~33x stronger |

| 4-OH Flumioxazin | Hydroxylation at position 4 | Not Specified | - | 14x weaker |

| 3-OH Flumioxazin | Hydroxylation at position 3 | Not Specified | - | 150x weaker |

Computational Chemistry Approaches: Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, and Dynamics

Computational methods are indispensable tools for understanding the interactions between PPO inhibitors and their target enzyme at the molecular level. These approaches help in rationalizing observed SAR data and in the design of new, more potent analogues.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For PPO inhibitors, QSAR models have been developed to predict the herbicidal activity based on various molecular descriptors. These models can help identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic) that govern the inhibitory potency. For instance, studies on diphenyl ether derivatives have utilized QSAR to understand the relationship between their electronic structure and herbicidal activity, providing insights into drug-PPO interactions. researchgate.net

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand (the inhibitor) within the active site of a receptor (the PPO enzyme). researchgate.net For flumioxazin and its analogues, docking studies have revealed crucial interactions with key amino acid residues in the PPO active site, such as Arg98, Phe392, Leu356, and Leu372. nih.govmdpi.com The tetrahydrophthalimide moiety often engages in π-π stacking interactions with Phe392, while the N-phenyl group is typically positioned in a hydrophobic pocket. nih.govmdpi.com Docking studies have also shown that while flumioxazin can form hydrogen bonds with the enzyme, some highly active analogues may rely more on hydrophobic and π-π stacking interactions. nih.govresearchgate.net For example, a highly active diphenyl ether derivative, J6.3, was found to have a different binding mode compared to flumioxazin, suggesting that alternative binding orientations can also lead to potent inhibition.

Molecular Dynamics (MD): MD simulations provide a dynamic view of the inhibitor-enzyme complex, allowing researchers to study the stability of the binding mode and the conformational changes that may occur over time. A 3-dimensional molecular simulation of flumioxazin binding to rat and human PPO revealed that differences in binding free energy are responsible for the observed species-specific inhibition. nih.gov Such studies are crucial for understanding the molecular basis of selectivity and for designing inhibitors with desired species specificity.

Table 2: Key Interactions of Flumioxazin Analogues from Molecular Docking Studies

| Compound/Class | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Flumioxazin | Arg98, Phe392 | Hydrogen Bonding, π-π Stacking |

| N-phenyl phthalimides (general) | Phe392, Leu356, Leu372 | π-π Stacking, Hydrophobic Interactions |

| Pyrido[2,3-d]pyrimidine derivatives | Arg98, FAD | Hydrogen Bonding, π-π Stacking |

Design and Synthesis of Novel Analogues with Targeted Biological Activity

The insights gained from SAR and computational studies have guided the rational design and synthesis of novel flumioxazin analogues with improved properties. mdpi.com The goal is often to develop herbicides with higher potency, a broader weed control spectrum, or improved crop safety.

One common strategy is "substructure splicing" or "bioisosteric replacement," where parts of different known herbicides are combined, or functional groups are replaced with others that have similar physical or chemical properties. acs.org For example, a series of novel diphenyl ethers containing a tetrahydrophthalimide moiety were designed and synthesized, leading to the discovery of compounds with significantly higher PPO inhibitory activity than flumioxazin. cambridge.org

Another approach involves modifying the lead compound to optimize its properties. Based on the structure of flumioxazin, researchers have designed and synthesized novel N-phenyl phthalimides with different substitution patterns. nih.govmdpi.com For instance, the synthesis of tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties resulted in compounds with potent PPO inhibition and excellent herbicidal activity against broadleaf weeds. acs.org One such compound, B11, not only had a better Ki value (9.05 nM) than the commercial herbicide flumiclorac-pentyl (B166167) (46.02 nM) but also showed good safety for several crops. acs.org

The synthesis of these novel analogues often involves multi-step procedures. For example, the synthesis of certain flumioxazin analogues starts from materials like 5-fluoro-2-nitrophenol, which then undergo a series of reactions to build the final complex molecule. acs.org The characterization of these new compounds is typically done using techniques like NMR, IR, and mass spectrometry. acs.org

Understanding Conformational Preferences and Their Link to Efficacy and Specificity

The three-dimensional shape, or conformation, of a herbicide molecule is critical for its ability to bind effectively to the target enzyme. evitachem.com For flumioxazin and its analogues, understanding their conformational preferences is key to explaining their efficacy and specificity.

The flexibility of the molecule, particularly the rotational freedom around the bond connecting the phenyl ring and the imide nitrogen, allows it to adopt a specific low-energy conformation that is complementary to the PPO active site. This "bioactive conformation" is essential for potent inhibition. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to determine the preferred conformations of these molecules. researchgate.netnih.gov

The interaction of the inhibitor with the enzyme can also induce conformational changes in the protein itself. The binding of flumioxazin and its analogues can stabilize a particular conformation of the PPO enzyme, leading to inhibition. The specificity of these herbicides for plant PPO over the corresponding enzyme in other organisms, such as mammals, can be attributed to subtle differences in the amino acid sequences and, consequently, the three-dimensional structure of the active site. nih.gov A 3D molecular simulation showed that differences in binding free energy, likely arising from different conformational interactions, explain why flumioxazin inhibits rat PPO more strongly than human PPO. nih.gov This understanding is crucial for designing herbicides that are effective against weeds while being safe for non-target organisms.

Emerging Research Methodologies and Technologies Applied to Flumioxazin Mono Amide Studies

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) for Elucidating Cellular Responses

No specific studies were found that apply transcriptomics, proteomics, or metabolomics to elucidate the cellular responses to Flumioxazin-mono amide.

Advanced Imaging Techniques (e.g., Confocal Microscopy, Hyperspectral Imaging) for Visualizing Effects

There is no available research that utilizes advanced imaging techniques to visualize the effects of Flumioxazin-mono amide.

Gene Editing and Molecular Biology Tools for Investigating Target Genes and Pathways

Information regarding the use of gene editing and molecular biology tools to investigate genes and pathways targeted by Flumioxazin-mono amide is not present in the current body of scientific literature.

Microfluidics and High-Throughput Screening Platforms for Activity Profiling

No studies were identified that employ microfluidics or high-throughput screening platforms for the activity profiling of Flumioxazin-mono amide.

Nanotechnology Applications for Enhanced Delivery or Detection in Research Systems

There is a lack of research on the application of nanotechnology for the enhanced delivery or detection of Flumioxazin-mono amide in research systems.

Future Research Directions and Translational Perspectives for Flumioxazin Mono Amide

Exploration of Additional Biological Activities Beyond Herbicidal Action

While the herbicidal activity of the parent compound, flumioxazin (B1672886), is well-established as an inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, the biological activities of its metabolite, Flumioxazin-mono amide, remain a critical area for future investigation. researchgate.net As a product of hydrolysis, it is hypothesized that Flumioxazin-mono amide possesses significantly reduced herbicidal efficacy compared to the parent molecule. However, the potential for other biological interactions within the environment has not been thoroughly explored.

Furthermore, toxicological studies on Flumioxazin-mono amide are necessary to determine its potential effects on non-target organisms. While the parent compound has undergone extensive testing, the toxicity profile of its metabolites is not as well understood. noaa.gov Such research would provide valuable data for regulatory agencies and contribute to a more complete understanding of the environmental footprint of flumioxazin use.

Strategies for Mitigating Environmental Accumulation and Off-Target Effects

The environmental fate of flumioxazin is characterized by its relatively rapid degradation through hydrolysis and photolysis. mass.gov However, this degradation leads to the formation of more mobile and persistent metabolites, including Flumioxazin-mono amide and other related compounds like 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA). noaa.gov These degradates have a higher potential to leach through the soil profile and potentially contaminate groundwater. epa.gov

Strategies to mitigate the environmental accumulation and off-target effects of Flumioxazin-mono amide should, therefore, focus on managing its mobility in soil and water. Future research could explore the following avenues:

Adsorbent Materials: Investigating the use of soil amendments such as biochar or activated carbon to increase the adsorption of Flumioxazin-mono amide and other polar metabolites, thereby reducing their leaching potential.

Phytoremediation: Identifying plant species that can effectively take up and metabolize or sequester Flumioxazin-mono amide from the soil, offering a biological approach to remediation.

Optimized Application Timing: Further research into the influence of environmental conditions (e.g., soil moisture, pH, temperature) on the rate of flumioxazin degradation and metabolite formation could lead to refined application guidelines that minimize the potential for leaching. noaa.gov

Buffer Zones: The establishment of vegetative buffer strips around treated fields can help to intercept runoff and facilitate the degradation of mobile metabolites before they reach water bodies.

The following table summarizes the environmental characteristics of Flumioxazin and its key metabolites:

| Compound | Persistence | Mobility | Leaching Potential |

| Flumioxazin | Low | Low to Moderate | Low |

| Flumioxazin-mono amide (and related degradates like APF) | High | High | High |

| THPA | High | High | High |

Integration into Sustainable Agricultural Systems Research

The principles of sustainable agriculture emphasize the need for effective weed management strategies that minimize environmental impact. Integrated Weed Management (IWM) provides a framework for achieving this by combining various control methods, including cultural, mechanical, biological, and chemical approaches. The characteristics of flumioxazin and its metabolite, Flumioxazin-mono amide, have implications for their integration into such systems.

The rapid degradation of the parent compound, flumioxazin, can be advantageous in IWM systems as it reduces the potential for carryover injury to subsequent crops. However, the persistence and mobility of its metabolites, including Flumioxazin-mono amide, necessitate careful consideration. noaa.govepa.gov

Future research should focus on:

Rotational Crop Studies: Investigating the long-term impact of Flumioxazin-mono amide accumulation on the growth and yield of various rotational crops.

Cover Cropping Systems: Evaluating the role of cover crops in mitigating the leaching of Flumioxazin-mono amide by increasing soil organic matter and water infiltration, and potentially through allelopathic effects on weeds.

Herbicide Combinations: Studying the synergistic or antagonistic effects of combining flumioxazin with other herbicides, and how these combinations influence the formation and fate of Flumioxazin-mono amide. nih.gov

By understanding the behavior of Flumioxazin-mono amide in the context of different farming systems, researchers can develop best management practices that maximize the benefits of flumioxazin while minimizing its environmental risks.

Role of Flumioxazin-mono amide in Understanding Parent Compound's Efficacy and Metabolism

The formation of Flumioxazin-mono amide is a key step in the degradation of the parent herbicide, flumioxazin. It is primarily formed through the hydrolysis of the imide ring of the flumioxazin molecule. vulcanchem.com The rate of this hydrolysis is highly dependent on pH, with degradation being more rapid in alkaline conditions. herts.ac.uk

The detection and quantification of Flumioxazin-mono amide in soil and water samples serve as a critical indicator of the breakdown of the parent compound. This information is vital for:

Environmental Fate Modeling: Accurately predicting the persistence and dissipation of flumioxazin in various environmental compartments.

Efficacy Assessment: Understanding the rate of degradation to the less herbicidally active mono amide form helps in determining the window of weed control provided by a flumioxazin application.

Research has identified several major metabolites of flumioxazin in addition to the mono amide, including APF and THPA. epa.gov The relative abundance of these metabolites can provide insights into the dominant degradation pathways under specific environmental conditions.

The following table outlines the key degradation pathways of Flumioxazin:

| Degradation Pathway | Key Metabolites Formed | Influencing Factors |

| Hydrolysis | Flumioxazin-mono amide (Anilic Acid Derivative), APF, THPA | pH, Temperature |

| Photolysis | Similar to hydrolysis products | Sunlight Intensity |

| Aerobic Soil Metabolism | APF, THPA, CO2 | Microbial Activity, Soil Type |

Interdisciplinary Research Needs and Collaborative Opportunities

A comprehensive understanding of the environmental and biological implications of Flumioxazin-mono amide necessitates a collaborative, interdisciplinary research approach. The existing knowledge gaps highlight numerous opportunities for collaboration between various scientific disciplines:

Analytical Chemistry and Environmental Science: There is a need for the development of more sensitive and robust analytical methods for the routine detection and quantification of Flumioxazin-mono amide and other metabolites in complex environmental matrices. Collaborative efforts can enhance environmental monitoring programs and refine fate and transport models.

Toxicology and Ecotoxicology: Joint research is crucial to assess the potential toxicity of Flumioxazin-mono amide to a wide range of non-target organisms, from soil microbes to aquatic invertebrates and vertebrates. This will enable a more accurate and holistic risk assessment.

Agronomy and Soil Science: Collaborative field and laboratory studies are needed to investigate the impact of different agricultural practices on the formation, persistence, and mobility of Flumioxazin-mono amide in the soil. This knowledge can be translated into practical recommendations for farmers to minimize environmental contamination.

Biochemistry and Molecular Biology: Interdisciplinary research in these fields can help to elucidate the specific molecular targets and mechanisms of action of Flumioxazin-mono amide, if any, beyond its role as a metabolite. This could uncover previously unknown biological activities.

Regulatory Science and Policy: Collaboration between scientists and regulatory bodies is essential to ensure that the latest research findings on herbicide metabolites are incorporated into risk assessment frameworks and regulatory decision-making processes.

By fostering collaboration across these disciplines, the scientific community can address the multifaceted challenges associated with the environmental fate and potential impacts of Flumioxazin-mono amide, ultimately contributing to the development of more sustainable weed management strategies.